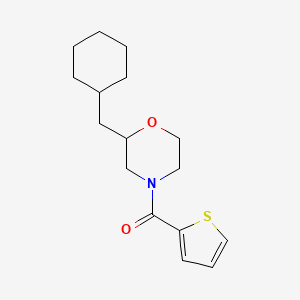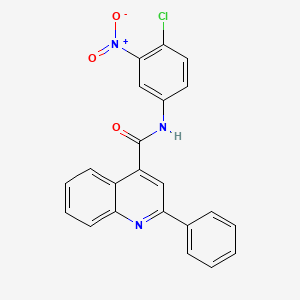![molecular formula C20H31ClN2O2 B6058175 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist and has been studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol works by blocking beta-adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and bronchodilation. By blocking these receptors, 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. Additionally, 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol can reduce heart rate and blood pressure, making it a potential treatment for hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it can be synthesized on a large scale, making it readily available for research purposes. However, one limitation of using 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol is that it can have off-target effects due to its non-specific binding to other receptors.
Future Directions
There are several future directions for research on 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol for different therapeutic applications. Finally, more research is needed to understand the long-term effects of 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol on human health and its potential for use in clinical settings.
Conclusion
In conclusion, 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory and anti-cancer properties, and its mechanism of action is well understood. While there are both advantages and limitations to using 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol in lab experiments, there are several future directions for research on this compound. With further study, 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol may prove to be a valuable tool in the treatment of a variety of diseases.
Synthesis Methods
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-(1-pyrrolidinylmethyl)phenol with 1-azepan-1-ol in the presence of a base. The resulting product is then reacted with 2-propanol to obtain 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for commercial production.
Scientific Research Applications
1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-(azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O2/c21-18-7-8-20(17(13-18)14-22-11-5-6-12-22)25-16-19(24)15-23-9-3-1-2-4-10-23/h7-8,13,19,24H,1-6,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBISLZRWTXIUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Cl)CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-[4-chloro-2-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)

![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![4-[4-(2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6058180.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)
![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)